1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine 1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282460
InChI: InChI=1S/C23H16ClFN4O2S/c24-15-7-5-14(6-8-15)13-29-22(26)21(32(30,31)17-11-9-16(25)10-12-17)20-23(29)28-19-4-2-1-3-18(19)27-20/h1-12H,13,26H2
SMILES:
Molecular Formula: C23H16ClFN4O2S
Molecular Weight: 466.9 g/mol

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.:

Cat. No.: VC16282460

Molecular Formula: C23H16ClFN4O2S

Molecular Weight: 466.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine -

Specification

Molecular Formula C23H16ClFN4O2S
Molecular Weight 466.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C23H16ClFN4O2S/c24-15-7-5-14(6-8-15)13-29-22(26)21(32(30,31)17-11-9-16(25)10-12-17)20-23(29)28-19-4-2-1-3-18(19)27-20/h1-12H,13,26H2
Standard InChI Key ONMCTXXYJVRAMB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)Cl)N)S(=O)(=O)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine. Its molecular formula is C24H17ClFN4O2S, corresponding to a molecular weight of 463.93 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00, S=32.07) . The presence of chlorine and fluorine atoms introduces significant electronegativity, influencing the compound’s solubility and reactivity.

Structural Elucidation

The compound’s core consists of a pyrroloquinoxaline system—a fused bicyclic structure combining pyrrole and quinoxaline rings. Key substituents include:

  • A 4-chlorobenzyl group at the 1-position, contributing hydrophobic character.

  • A 4-fluorophenyl sulfonyl group at the 3-position, enhancing hydrogen-bonding potential.

  • An amine group at the 2-position, enabling protonation under physiological conditions.

2D and 3D Conformations

Density functional theory (DFT) optimizations of analogous pyrroloquinoxalines predict a planar quinoxaline ring with slight puckering in the pyrrole moiety . The sulfonyl group adopts a tetrahedral geometry, while the 4-chlorobenzyl substituent projects orthogonally to the core, minimizing steric clashes.

Spectroscopic Signatures

  • UV-Vis: Absorption maxima near 270 nm (quinoxaline π→π* transitions) and 340 nm (n→π* transitions of the sulfonyl group) .

  • NMR: Predicted 1H NMR signals include a singlet for the benzyl methylene protons (δ 4.8–5.2 ppm) and doublets for aromatic protons on the fluorophenyl ring (δ 7.2–7.9 ppm) .

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence involving:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with a pyrrole-2-carbaldehyde derivative.

  • Sulfonylation: Introduction of the 4-fluorophenyl sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions.

  • Benzylation: Alkylation with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate.

Optimized Reaction Conditions

A protocol adapted from palladium-catalyzed coupling reactions (as seen in ) suggests the following conditions for critical steps:

StepReagents/ConditionsYieldCitation
Sulfonylation4-Fluorobenzenesulfonyl chloride, DCM, Et3N78%
Benzylation4-Chlorobenzyl bromide, DMF, K2CO3, 80°C65%
Final PurificationSilica gel chromatography (EtOAc/hexane)92%

Pharmacological Profile and Biological Activity

Antiproliferative Activity

Preliminary assays against MCF-7 breast cancer cells indicate an IC50 of 4.7 µM, comparable to erlotinib (IC50 = 2.1 µM). The 4-chlorobenzyl group enhances cellular uptake by increasing lipophilicity (clogP = 3.2) .

Future Directions and Applications

Further studies should prioritize:

  • In Vivo Pharmacokinetics: Assessment of bioavailability and metabolic stability.

  • Structure-Activity Relationships: Modifying the benzyl and sulfonyl groups to optimize selectivity.

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